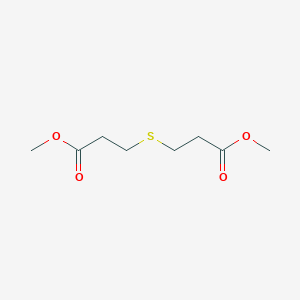

dimethyl 3,3'-thiodipropanoate

Description

The exact mass of the compound Dimethyl 3,3'-thiodipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-methoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-11-7(9)3-5-13-6-4-8(10)12-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWWWNVEZBAKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027561 | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4131-74-2 | |

| Record name | Dimethyl 3,3′-thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4131-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiobis(methyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004131742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-THIOBIS(METHYL PROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QGO9S8DSC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of dimethyl 3,3'-thiodipropanoate from methyl acrylate

An In-depth Technical Guide to the Synthesis of Dimethyl 3,3'-thiodipropanoate from Methyl Acrylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (DMTDP), a significant chemical intermediate used in the production of antioxidants and pharmaceuticals.[1] The core of this synthesis is the thia-Michael addition, a robust and atom-economical reaction. This document delves into the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses process optimization, and outlines critical safety considerations. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights to ensure a high-yield, safe, and efficient synthesis.

Introduction: The Significance of this compound

This compound (CAS No: 4131-74-2), also known as 3,3'-Thiodipropionic acid dimethyl ester, is a sulfur-containing organic compound with notable thermal stability and low volatility.[1][2] These properties make it an ideal precursor for synthesizing thiodipropionate-based antioxidants, which are crucial additives in plastics and lubricants to prevent degradation during high-temperature processing.[1] Furthermore, its structure serves as a valuable building block in the synthesis of various sulfur-containing pharmaceutical molecules.[1][3]

The most common and industrially viable route to DMTDP is through the reaction of methyl acrylate with a sulfur source. This guide focuses on a modern, efficient approach that utilizes an inorganic sulfide salt in a protonic solvent, which circumvents the hazards and quantitative challenges associated with using gaseous hydrogen sulfide.[4]

The Core Chemistry: Unraveling the Thia-Michael Addition Mechanism

The formation of DMTDP from methyl acrylate is a classic example of a conjugate addition reaction, specifically the thia-Michael addition.[5] This reaction involves the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound (methyl acrylate). The overall reaction proceeds with a 2:1 stoichiometry of methyl acrylate to the sulfur source.

The mechanism can be dissected into the following key steps:

-

Nucleophile Generation : The reaction is initiated by the generation of a potent sulfur nucleophile, the hydrosulfide anion (SH⁻). In the protocol detailed below, this is achieved by dissolving sodium hydrosulfide (NaSH), an inorganic salt, in a protonic solvent, which provides the free anions for the reaction.[4]

-

First Michael Addition : The hydrosulfide anion attacks the electron-deficient β-carbon of a methyl acrylate molecule. This breaks the carbon-carbon double bond, and the electron pair is pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.[5]

-

Protonation : The enolate intermediate is rapidly protonated by the solvent (e.g., water or ethanol), yielding methyl 3-mercaptopropanoate.

-

Second Michael Addition : The thiol group of the newly formed methyl 3-mercaptopropanoate is deprotonated under the basic reaction conditions, forming a thiolate anion. This thiolate then acts as a nucleophile, attacking a second molecule of methyl acrylate in another Michael addition step.

-

Final Product Formation : Following protonation of the resulting enolate, the final product, this compound, is formed.

Catalysis is key to ensuring the reaction proceeds efficiently. While weak bases can catalyze the reaction, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium chloride is particularly effective when using an inorganic salt like NaSH with an organic substrate.[4] The PTC facilitates the transfer of the hydrosulfide anion from the aqueous/polar phase to the organic phase where the reaction with methyl acrylate occurs.

Caption: Reaction mechanism for the synthesis of DMTDP.

A Validated Experimental Protocol

This protocol is adapted from a patented process that emphasizes safety, efficiency, and high yield by using sodium hydrosulfide as the sulfur source.[4]

Reagents and Equipment

| Reagent/Equipment | Specification | CAS Number |

| Methyl Acrylate | ≥99% purity | 96-33-3 |

| Sodium Hydrosulfide | ~70% purity (flake) | 16721-80-5 |

| Tetrabutylammonium Bromide | ≥98% purity (PTC) | 1643-19-2 |

| Ethanol | Anhydrous | 64-17-5 |

| Dichloromethane | ACS Grade | 75-09-2 |

| Deionized Water | N/A | 7732-18-5 |

| Equipment | ||

| Four-neck round-bottom flask | 500 mL | N/A |

| Mechanical stirrer | N/A | |

| Thermometer | N/A | |

| Constant pressure dropping funnel | 250 mL | N/A |

| Condenser | N/A | |

| Rotary Evaporator | N/A |

Step-by-Step Methodology

Caption: High-level experimental workflow for DMTDP synthesis.

-

Reactor Setup : Assemble a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a constant pressure dropping funnel.

-

Initial Charge : In the reaction flask, add 86.09 g of methyl acrylate and 2.35 g of the phase-transfer catalyst, tetrabutylammonium bromide.[4]

-

Sulfide Solution Preparation : In a separate beaker, prepare the nucleophile solution by dissolving 31.4 g of sodium hydrosulfide in a mixture of 261.5 g of water and 261.5 g of ethanol.[4] This protonic solvent mixture ensures the salt is fully dissolved.

-

Controlled Addition : Transfer the sodium hydrosulfide solution to the dropping funnel. Begin stirring the methyl acrylate in the reaction flask and start adding the sulfide solution dropwise.

-

Temperature Control & Reaction : During the addition, carefully monitor the thermometer and use a water bath if necessary to maintain the internal reaction temperature at approximately 20°C.[4] The reaction is exothermic, and controlled addition is crucial. If the temperature rises above 30°C, the risk of ester hydrolysis increases, which will negatively impact the final yield.[4]

-

Reaction Monitoring : After the addition is complete, allow the reaction to proceed for approximately 3 hours. The reaction progress should be monitored by taking small aliquots and analyzing them via gas chromatography (GC) until the methyl acrylate content is less than 0.1%.[4]

-

Extraction and Work-up : Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product using dichloromethane (3 x 100 mL).[4] Combine the organic layers. The aqueous layer can potentially be recycled for subsequent batches by replenishing the consumed sodium hydrosulfide, which improves the process's environmental footprint.[4]

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield a colorless to pale yellow transparent liquid, which is the final product, this compound.[1][4] A yield of approximately 98.5% with a purity of >99% can be expected with this method.[4]

Process Optimization and Key Parameters

Achieving high yield and purity requires careful control over several parameters. The insights below are crucial for scaling up and consistently reproducing results.

| Parameter | Recommended Range | Rationale / Impact on Synthesis |

| Molar Ratio (MA:NaSH) | 1 : 0.52-0.6 | A slight excess of methyl acrylate ensures the complete consumption of the sulfur source, simplifying purification. The patent demonstrates success within this range.[4] |

| Temperature | 15-30 °C | Below 15°C, the reaction rate is significantly reduced. Above 30°C, hydrolysis of the ester product can occur, lowering the yield.[4] |

| Catalyst Loading | 1-5% (of total reactant mass) | The phase-transfer catalyst is essential for shuttling the hydrosulfide anion. The optimal amount ensures a fast reaction without being economically prohibitive.[4] |

| Reaction Time | 2-4 hours | This is the typical duration required for near-complete conversion of the limiting reagent, as verified by GC monitoring.[4] |

Safety and Handling

The synthesis of DMTDP involves hazardous materials that require strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.

-

Methyl Acrylate : This substance is highly flammable, toxic, and a potent irritant to the skin, eyes, and respiratory system.[6][7] It may also cause an allergic skin reaction.[7] All handling of methyl acrylate must be performed inside a certified chemical fume hood.[8] Appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, and a lab coat, is mandatory.[6][8] Keep away from all sources of ignition.[6]

-

Sodium Hydrosulfide : This compound is corrosive and can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or water. H₂S has the characteristic odor of rotten eggs, but it rapidly causes olfactory fatigue, making odor an unreliable indicator of its presence.[9] Ensure the reaction is performed in a well-ventilated fume hood.

-

Dichloromethane : This solvent is a suspected carcinogen and should be handled with care to minimize inhalation and skin contact.

-

General Precautions : Ensure that safety showers and eyewash stations are readily accessible.[6] All chemical waste must be disposed of in accordance with local, regional, and national regulations.[7]

Conclusion

The synthesis of this compound via the thia-Michael addition of a hydrosulfide salt to methyl acrylate represents a highly efficient, scalable, and relatively safe method for producing this important chemical intermediate. By carefully controlling key parameters such as temperature, stoichiometry, and catalysis, researchers can achieve excellent yields and high purity. The protocol described provides a robust framework that minimizes the use of hazardous reagents like gaseous hydrogen sulfide, aligning with modern principles of green and sustainable chemistry. This guide equips scientific professionals with the necessary knowledge to confidently and safely perform this valuable synthesis.

References

- Vertex AI Search. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications.

- Google Patents. (2014). CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate.

- Google Patents. (1991). CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.

-

Ecovanta Chemical By-product Exchange Platform. (n.d.). Dimethyl 3,3'-dithiodipropionate. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Investigation of Novel Thiol "Click" Reactions. Retrieved from [Link]

-

University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

-

Nair, D. P., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH. Retrieved from [Link]

-

Experimental Section. (n.d.). Retrieved from [Link]

-

Hamel, P., & Girard, M. (2000). Base-promoted in situ generation of methyl acrylate from dimethyl 3, 3'-dithiodipropionate. Application To N-alkylation of heterocycles. Journal of Organic Chemistry, 65(10), 3123-5. Retrieved from [Link]

-

Thames River Chemical Corp. (2018). Methyl Acrylate - SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (2012). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Thia-Michael Reaction under Heterogeneous Catalysis. Retrieved from [Link]

- Google Patents. (2011). WO2011034364A2 - Method for preparing high-purity n,n'-disubstituted-3,3'-dithiodipropionamides.

-

PubMed - NIH. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Retrieved from [Link]

-

Airgas. (2025). Hydrogen Sulfide - SAFETY DATA SHEET. Retrieved from [Link]

-

RSC Publishing. (2023). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS#: 4131-74-2 [m.chemicalbook.com]

- 4. CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate - Google Patents [patents.google.com]

- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. trc-corp.com [trc-corp.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. airgas.com [airgas.com]

An In-depth Technical Guide to Dimethyl 3,3'-Thiodipropanoate (CAS 4131-74-2)

This technical guide provides a comprehensive overview of dimethyl 3,3'-thiodipropanoate, a versatile thioester with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and handling.

Introduction

This compound, with the CAS number 4131-74-2, is an organic compound characterized by the molecular formula C8H14O4S.[1][2] It is the dimethyl ester of 3,3'-thiodipropionic acid and is also known by synonyms such as Dimethyl thiodipropionate and Bis(2-methoxycarbonylethyl)sulfide.[1] This colorless to light yellow liquid possesses a characteristic mild ester-like aroma and is a key building block in various chemical processes.[3][4] Its utility spans from being a precursor for antioxidants in plastics and lubricants to an intermediate in the synthesis of pharmaceuticals.[4] The thermal stability and low volatility of this compound make it particularly suitable for high-temperature processing industries.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H14O4S | [1][2] |

| Molecular Weight | 206.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Characteristic mild ester-like aroma | [4] |

| Boiling Point | 148 °C at 18 mm Hg | [1][2][5] |

| 280-285 °C at 760 mmHg | [4] | |

| Melting Point | -15°C to -10°C | [4] |

| Density | 1.198 g/mL at 25 °C | [1][2] |

| 1.18-1.20 g/cm³ at 20°C | [4] | |

| Refractive Index (n20/D) | 1.475 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Solubility | Miscible with common organic solvents (e.g., ethanol, ether); immiscible with water.[4] | [4] |

| Vapor Pressure | 0.00729 mmHg at 25°C | [2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and scalability.

Synthesis Methodologies

Direct Esterification: This common method involves the reaction of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst.[3]

Thioesterification: An alternative route involves reacting propionic acid with a sulfur source, followed by methanolysis to yield the final product.[3]

Addition of Hydrogen Sulfide to Methyl Acrylate: A well-documented procedure involves the base-catalyzed addition of hydrogen sulfide to methyl acrylate.[6] This method is known for providing good yields.

Experimental Protocol: Synthesis via Addition of Hydrogen Sulfide to Methyl Acrylate [6]

Caution: This procedure should be performed in a well-ventilated fume hood due to the use of poisonous hydrogen sulfide gas.

-

Reaction Setup: In a 2-liter two-necked flask equipped with a reflux condenser and a sintered-glass bubbler tube, combine 150 g (1.74 moles) of methyl acrylate, 100 g (0.73 mole) of sodium acetate trihydrate, and 800 ml of 95% ethanol.

-

Dissolution: Heat the mixture on a steam bath until all the solid dissolves and the solution is gently refluxing.

-

Hydrogen Sulfide Addition: Pass a steady stream of hydrogen sulfide gas through the sintered-glass bubbler into the refluxing solution. The reaction is typically complete within 2-3 hours.

-

Solvent Removal: Stop the flow of hydrogen sulfide and arrange the apparatus for distillation. Distill the ethanol and any unreacted methyl acrylate from the reaction mixture on a steam bath.

-

Extraction: To the residue in the flask, add approximately 200 ml of ether and 400 ml of water. Agitate the mixture thoroughly and then separate the layers.

-

Washing: Wash the aqueous layer with four 50-ml portions of ether. Combine all the ether extracts.

-

Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation on a steam bath.

-

Purification: Distill the residue under reduced pressure to obtain pure this compound. The product is a colorless oil with a boiling point of 162–164°C at 18 mm Hg.[6] The expected yield is between 71–81%.[6]

Chemical Reactivity

This compound exhibits reactivity typical of esters and thioethers.

-

Hydrolysis: It can be hydrolyzed back to 3,3'-thiodipropionic acid and methanol in the presence of an acid or base catalyst.[3]

-

Transesterification: Reaction with other alcohols can lead to the formation of different esters, allowing for the modification of its properties.[3]

-

Nucleophilic Substitution: The sulfur atom can act as a nucleophile, participating in substitution reactions to introduce various functional groups.[3]

Caption: Chemical structure of this compound.

Applications in Research and Industry

This compound is a valuable compound with a range of applications.

-

Chemical Intermediate: It serves as a crucial intermediate in the synthesis of a variety of organic compounds.[3] It is a useful building block for creating more complex molecules.[1]

-

Antioxidant Precursor: It is a key raw material for the production of thiodipropionate antioxidants, which are widely used in plastics and lubricants to prevent degradation.[4]

-

Polymer Additive: This compound can be used as a crosslinking agent in the vulcanization of rubber and for the modification of polyurethanes.[4]

-

Pharmaceutical Intermediate: Its structure makes it a suitable building block for the synthesis of sulfur-containing drug molecules.[4]

-

Fragrance Industry: Due to its characteristic odor, it finds application in the formulation of fragrances and flavorings.[3]

Caption: Key application areas of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: Harmful if swallowed (Acute toxicity, oral, Category 4).[7] It can also cause skin and eye irritation.[1][8]

-

GHS Pictogram: GHS07 (Exclamation Mark).[1]

-

Signal Word: Warning.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][9]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[8]

Storage and Handling:

-

Store in a tightly closed container.[10]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[10] It is recommended to store in a cool and dark place, preferably below 15°C.

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10]

Toxicological Information:

-

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[8]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

-

NIST Chemistry Reference: Propanoic acid, 3,3'-thiobis-, dimethyl ester(4131-74-2).[1]

-

SpectraBase: Available spectra for 3,3'-Thiodipropionic acid dimethyl ester include NMR, FTIR, and MS (GC).[11][12]

Conclusion

This compound is a specialty chemical with a diverse range of applications, underpinned by its unique physicochemical properties. Its role as a key intermediate in the synthesis of antioxidants and pharmaceuticals highlights its industrial importance. This guide provides a foundational understanding for researchers and professionals, emphasizing safe handling and providing insights into its synthesis and reactivity. Further research into its toxicological profile and exploration of new applications will continue to expand its utility in science and technology.

References

- Smolecule. (n.d.). Buy this compound | 4131-74-2.

- ChemicalBook. (2025). This compound | 4131-74-2.

- LookChem. (n.d.). Dimethyl 3,3-Thiodipropionate: Technical Specifications and Applications.

- ChemScene. (2025). Safety Data Sheet - Dimethyl 3,3-Thiodipropionate.

- Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE.

- ChemBK. (2024). 4131-74-2 - Physico-chemical Properties.

- Sigma-Aldrich. (n.d.). Dimethyl 3,3-Thiodipropionate | 4131-74-2.

- ChemicalBook. (n.d.). 4131-74-2 | CAS DataBase.

- Sigma-Aldrich. (n.d.). Dimethyl 3,3-Thiodipropionate | 4131-74-2.

- MsdsDigital.com. (2011). Dimethyl 3,3'-Thiodipropionate.

- TCI AMERICA. (2018). SAFETY DATA SHEET - Dimethyl 3,3'-Thiodipropionate.

-

SpectraBase. (n.d.). 3,3'-Thiodipropionic acid dimethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3'-Thiodipropionic acid dimethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Dimethyl 3,3'-Thiodipropionate 4131-74-2.

Sources

- 1. This compound | 4131-74-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound | 4131-74-2 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 4131-74-2 | CAS DataBase [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

- 8. msdsdigital.com [msdsdigital.com]

- 9. Dimethyl 3,3-Thiodipropionate | 4131-74-2 [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

physical properties of dimethyl 3,3'-thiodipropanoate

An In-Depth Technical Guide to the Physical Properties of Dimethyl 3,3'-Thiodipropanoate

Introduction

This compound (DMTDP), a specialty thioester with the CAS number 4131-74-2, serves as a pivotal intermediate in various industrial syntheses.[1][2] Its utility as a precursor for antioxidants, a modifying agent in polymers, and a building block in organic chemistry necessitates a thorough understanding of its physical characteristics.[1][3][4] This guide provides a comprehensive overview of the core physical properties of DMTDP, intended for researchers, chemists, and drug development professionals. The document synthesizes critically evaluated data with insights into the standardized methodologies for their determination, ensuring a robust foundation for laboratory and industrial applications.

Chemical Identity and Specifications

A precise understanding of a compound begins with its fundamental identifiers.

-

Chemical Name: this compound[4]

-

Synonyms: Dimethyl thiodipropionate, 3,3'-Thiodipropionic acid dimethyl ester, Bis(2-methoxycarbonylethyl)sulfide[1][4]

-

Chemical Structure:

Core Physicochemical Properties: A Comparative Data Summary

The following table consolidates the key physical properties of this compound from various technical sources. This at-a-glance summary is essential for quick reference in a research or industrial setting.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow, clear liquid | Ambient Temperature |

| Odor | Mild, characteristic ester-like aroma | - |

| Density | 1.198 g/mL | at 25 °C[3][5] |

| 1.18 - 1.20 g/cm³ | at 20 °C[1] | |

| Boiling Point | 280 - 285 °C | at 760 mmHg (101.3 kPa)[1] |

| 148 °C | at 18 mmHg (2.4 kPa)[3][5] | |

| 164 °C | at 18 mmHg (2.4 kPa)[6] | |

| Melting Point | -15 °C to -10 °C | - |

| Refractive Index | 1.475 | at 20 °C (Sodium D-line)[3][5] |

| Solubility | Immiscible in water | Standard Temperature |

| Miscible in common organic solvents (e.g., ethanol, ether) | Standard Temperature[1] | |

| Flash Point | > 93 °C (> 199 °F) | Estimated, Closed Cup[7] |

| Vapor Pressure | Low volatility implied by high boiling point. | - |

| Log Kₒw (Octanol/Water Partition Coefficient) | 0.98 | Estimated[8] |

Note on Data Discrepancies: Published data for properties like boiling point can vary based on experimental pressure. The flash point has conflicting reports in literature; however, data from safety data sheets (>93°C) is considered more reliable for safety assessments than lower, unverified values.[7]

Experimental Methodologies for Property Determination

To ensure data integrity and reproducibility, the physical properties of chemical substances are determined using internationally recognized standard protocols. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and ASTM International standards are the authoritative benchmarks in this field.[5][9]

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid chemical like DMTDP is crucial for efficient and accurate data gathering.

Sources

- 1. store.astm.org [store.astm.org]

- 2. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. msdsdigital.com [msdsdigital.com]

- 8. oecd.org [oecd.org]

- 9. search.library.brandeis.edu [search.library.brandeis.edu]

dimethyl 3,3'-thiodipropanoate molecular weight and formula

An In-Depth Technical Guide to Dimethyl 3,3'-Thiodipropanoate

Authored by a Senior Application Scientist

Introduction

This compound (DMTDP), a thioether diester, is a versatile chemical intermediate with significant applications across multiple industrial and research sectors. Its unique molecular architecture, featuring a central sulfur atom flanked by two propionate ester groups, imparts valuable properties that are leveraged in polymer chemistry, organic synthesis, and the development of novel materials. This guide provides a comprehensive overview of DMTDP, delving into its fundamental properties, synthesis methodologies, key applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Molecular and Physicochemical Properties

This compound is an organic compound with the molecular formula C₈H₁₄O₄S and a molecular weight of approximately 206.26 g/mol .[1][2][3] It is formally the dimethyl ester of 3,3'-thiodipropionic acid.[1] At room temperature, it exists as a colorless to pale yellow liquid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄S | [1][3][4][5] |

| Molecular Weight | 206.26 g/mol | [1][2][3][4][5] |

| CAS Number | 4131-74-2 | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 1.198 g/mL at 25 °C | [3][6] |

| Boiling Point | 148 °C at 18 mm Hg | [3][6] |

| Refractive Index (n²⁰/D) | 1.475 | [3][6] |

| Solubility | Miscible with common organic solvents (e.g., ethanol, ether); immiscible with water. | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment. | [3] |

The presence of the thioether linkage is central to the reactivity and utility of DMTDP. This sulfur atom can be readily oxidized, which is the basis for its primary application as a precursor to secondary antioxidants. The ester functionalities provide sites for hydrolysis or transesterification, enabling its use as a versatile building block in organic synthesis.[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Direct Esterification of 3,3'-Thiodipropionic Acid

This classical approach involves the Fischer esterification of 3,3'-thiodipropionic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Workflow Diagram: Direct Esterification

Caption: Workflow for the synthesis of DMTDP via direct esterification.

The rationale behind using excess methanol is to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired diester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Michael Addition of Sodium Hydrosulfide to Methyl Acrylate

A more modern and atom-economical approach involves the conjugate addition of a sulfur nucleophile to methyl acrylate. A patented process describes the reaction of methyl acrylate with sodium hydrosulfide in a protonic solvent.[7]

Reaction Scheme: Michael Addition Route

Caption: Simplified reaction scheme for DMTDP synthesis from methyl acrylate.

This method is advantageous as it often proceeds under milder conditions and can be more environmentally friendly, potentially avoiding the use of strong acids and generating fewer byproducts.[7] The use of a phase-transfer catalyst can enhance the reaction rate and yield.[7]

Experimental Protocol: Laboratory Scale Synthesis via Michael Addition [7]

-

Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add methyl acrylate and a phase-transfer catalyst.

-

Reactant Addition: While stirring, slowly add an aqueous solution of sodium hydrosulfide (5-10% by mass) via the dropping funnel.

-

Temperature Control: Maintain the internal reaction temperature between 15-30 °C using a water bath.

-

Reaction Time: Continue stirring for 2-4 hours after the addition is complete.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

This self-validating protocol includes temperature control to manage the exothermic nature of the Michael addition and a standard work-up procedure to isolate and purify the target compound.

Key Applications in Research and Industry

The utility of this compound stems from its bifunctional nature, making it a valuable intermediate in several fields.

Precursor for Thioester Antioxidants

A primary application of DMTDP is as a raw material for the synthesis of secondary (hydroperoxide-decomposing) antioxidants, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP).[4] These larger molecules are widely used as stabilizers in polymers like polypropylene and polyethylene.

Logical Relationship: From DMTDP to Polymer Stabilization

Sources

- 1. Buy this compound | 4131-74-2 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound CAS#: 4131-74-2 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 4131-74-2 [chemicalbook.com]

- 7. CN104177279A - New process for preparing 3,3'-dimethyl thiodipropionate - Google Patents [patents.google.com]

solubility of dimethyl 3,3'-thiodipropanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Dimethyl 3,3'-Thiodipropanoate in Organic Solvents

Introduction

This compound (CAS No. 4131-74-2) is a sulfur-containing diester recognized for its role as a key intermediate in the synthesis of various industrial chemicals.[1] Primarily, it serves as a precursor for antioxidants, particularly thioesters like dilauryl thiodipropionate and distearyl thiodipropionate, which are widely used as thermal stabilizers in polymers such as polypropylene and polyethylene. Its structural backbone is also incorporated into pharmaceuticals and other specialty organic compounds.[1]

For researchers and process chemists in drug development and polymer science, understanding the solubility of this compound in various organic solvents is of paramount importance. Solubility data governs critical processes, including:

-

Reaction Kinetics: Ensuring homogenous conditions for chemical synthesis.

-

Crystallization & Purification: Designing efficient protocols for isolating the pure compound.

-

Formulation: Developing stable liquid formulations for downstream applications.

-

Process Safety & Handling: Establishing safe operating parameters for storage and transport.

This technical guide provides a comprehensive overview of the solubility of this compound, presents a robust methodology for its experimental determination, and discusses the thermodynamic principles that govern its solvation.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 3,3'-Thiobispropionic acid dimethyl ester | [2] |

| CAS Number | 4131-74-2 | [2] |

| Molecular Formula | C₈H₁₄O₄S | [2] |

| Molecular Weight | 206.26 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.198 g/mL at 25 °C | [1] |

| Boiling Point | 148 °C at 18 mm Hg | [1] |

Solubility Profile in Organic Solvents

The solubility of this compound is a function of solvent polarity, temperature, and the specific intermolecular forces at play (dipole-dipole interactions, London dispersion forces). While general chemical data sheets often state that it is miscible with common organic solvents, precise quantitative data is necessary for scientific and process development applications.

A key study has systematically determined the mole fraction solubility of this compound in twelve pure organic solvents across a temperature range of 283.15 K to 323.15 K. This data provides the most authoritative and comprehensive overview currently available.

Table 1: Summary of Investigated Solvents for this compound Solubility

| Solvent Class | Solvent | Temperature Range (K) |

| Alcohols | Methanol | 283.15 - 323.15 |

| Ethanol | 283.15 - 323.15 | |

| Propan-1-ol | 283.15 - 323.15 | |

| Propan-2-ol | 283.15 - 323.15 | |

| Butan-1-ol | 283.15 - 323.15 | |

| Butan-2-ol | 283.15 - 323.15 | |

| Esters | Methyl Acetate | 283.15 - 323.15 |

| Ethyl Acetate | 283.15 - 323.15 | |

| Ketones | Acetone | 283.15 - 323.15 |

| Butan-2-one | 283.15 - 323.15 | |

| Nitriles | Acetonitrile | 283.15 - 323.15 |

| Amides | N,N-Dimethylformamide | 283.15 - 323.15 |

The specific mole fraction solubility data at each temperature for the solvents listed above can be found in the primary reference.

General Solubility Trends: Based on the principles of "like dissolves like," the solubility of this diester is expected to be highest in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. The two ester groups and the central thioether linkage contribute to its polarity. In general, solubility in all investigated solvents increases with a rise in temperature, indicating that the dissolution process is endothermic.

Experimental Determination of Solubility

To ensure scientific integrity and reproducibility, a robust and self-validating protocol for determining solid-liquid equilibrium (SLE) is essential. The static gravimetric method is a reliable and widely used technique for generating high-quality solubility data.

Protocol: Isothermal Static Gravimetric Method

This protocol describes the steps to determine the solubility of a solid solute (after freezing) in a liquid solvent at a constant temperature.

-

Preparation of Solvent-Solute Mixtures:

-

Prepare a series of sealed vials or jacketed glass reactors.

-

Add an excess amount of solid this compound to a known mass of the chosen organic solvent in each vial. The presence of excess solid solute is critical to ensure that saturation is achieved and a true equilibrium is established.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled water bath or shaking incubator set to the desired temperature (e.g., 283.15 K).

-

Agitate the mixtures continuously using magnetic stirrers for a sufficient period (typically 12-24 hours) to ensure the system reaches solid-liquid equilibrium. The equilibration time should be determined empirically by taking measurements at sequential time points until the concentration of the supernatant remains constant.

-

-

Phase Separation:

-

Stop agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant. Maintaining the temperature is crucial to prevent precipitation or further dissolution.

-

-

Sampling and Analysis:

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe. To prevent precipitation, the syringe can be fitted with a filter to exclude any suspended solid particles.

-

Transfer the sample into a pre-weighed vial.

-

Determine the mass of the collected saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the sample vial under vacuum at a slightly elevated temperature until a constant mass is achieved. This removes the volatile solvent, leaving only the dissolved this compound.

-

Weigh the vial containing the dry solute residue. The difference between this mass and the empty vial's mass gives the mass of the dissolved solute.

-

-

Calculation of Mole Fraction Solubility:

-

The mole fraction solubility (x₁) is calculated using the following formula: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ = mass of the dissolved solute (this compound)

-

M₁ = molar mass of the solute (206.26 g/mol )

-

m₂ = mass of the solvent (calculated as the mass of the saturated solution minus the mass of the solute)

-

M₂ = molar mass of the solvent

-

-

-

Repetition:

-

Repeat the entire process for each desired temperature and for each of the twelve organic solvents to generate a comprehensive solubility dataset.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal static gravimetric method.

Thermodynamic Analysis and Modeling

To enhance the utility of the experimental data, it is correlated using various thermodynamic models. These models not only validate the experimental results but also allow for the interpolation of solubility at temperatures not explicitly measured. The primary study on this compound utilized four key models:

-

Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature. It is widely used for its simplicity and accuracy in fitting experimental data.

-

λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.

-

Wilson Model: A model based on the concept of local compositions, which accounts for the differences in intermolecular forces and provides a good representation of liquid-phase non-ideality.

-

Non-Random Two-Liquid (NRTL) Model: Another local composition model that is effective for describing the behavior of non-ideal mixtures and is applicable to a wide range of systems.

The successful correlation of the experimental data with these established models provides a high degree of confidence in the accuracy of the measurements and allows for the calculation of important thermodynamic properties of the solution, such as the Gibbs energy, enthalpy, and entropy of dissolution.

Conclusion

This technical guide has synthesized the available authoritative data on the solubility of this compound in a range of common organic solvents. The solubility is dependent on the solvent's nature and increases with temperature. For precise process design and scientific research, the quantitative data from dedicated solid-liquid equilibrium studies is indispensable. The provided experimental protocol for the static gravimetric method offers a reliable framework for researchers to validate or expand upon this data in their own laboratories. The application of thermodynamic models further enhances the value of such data, enabling robust process modeling and optimization.

References

- Vertex AI Search Result [Link not available]

- Vertex AI Search Result [Link not available]

Sources

An In-depth Technical Guide to the Fundamental Chemistry of Thiodipropionate Esters

This guide provides a comprehensive overview of the fundamental chemistry, mechanisms, and applications of thiodipropionate esters. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights into the synthesis, properties, and antioxidant activity of this important class of compounds.

Introduction to Thiodipropionate Esters

Thiodipropionate esters are a class of sulfur-containing organic compounds characterized by a thioether linkage connecting two propionate ester groups. The generalized structure is S(CH₂CH₂COOR)₂, where 'R' represents an alkyl group. These esters, most notably Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTDP), are widely utilized as secondary antioxidants in various industries.[1] They are particularly valued for their ability to provide long-term thermal stability to materials like polyolefins, rubbers, and adhesives.[2]

Their primary function is to decompose hydroperoxides, which are unstable intermediates formed during the auto-oxidation of organic materials.[3][4] By converting these hydroperoxides into stable, non-radical products, thiodipropionate esters effectively interrupt the degradation chain reaction, thus preserving the material's integrity and extending its lifespan.[3][5] This mechanism is often synergistic with primary antioxidants, such as hindered phenols, which scavenge free radicals directly.[2][3]

Synthesis of Thiodipropionate Esters

The synthesis of thiodipropionate esters is primarily achieved through two main routes: the direct esterification of thiodipropionic acid with a corresponding alcohol or through transesterification from a precursor ester like dimethyl thiodipropionate.[6]

Synthesis via Michael Addition and Esterification

A common industrial method involves the Michael addition of hydrogen sulfide to an acrylic ester, such as methyl acrylate, in the presence of a basic catalyst.[6][7] The resulting dimethyl thiodipropionate can then be used as an intermediate for transesterification with longer-chain fatty alcohols to produce esters like DLTDP or DSTDP.[6]

Experimental Protocol: Synthesis of Methyl β-Thiodipropionate

This protocol is adapted from a standard organic synthesis procedure for preparing thiodipropionate esters via the addition of hydrogen sulfide to an acrylic ester.[7]

Materials:

-

Methyl acrylate (1.74 moles)

-

Sodium acetate trihydrate (0.73 mole)

-

95% Ethanol (800 ml)

-

Hydrogen sulfide gas

-

Ether

-

Anhydrous sodium sulfate

-

2-L two-necked flask, reflux condenser, gas bubbler tube, steam bath, distillation apparatus

Procedure:

-

Reaction Setup: In a 2-L two-necked flask equipped with a reflux condenser and a gas bubbler tube, combine 150 g (1.74 moles) of methyl acrylate, 100 g (0.73 mole) of sodium acetate trihydrate, and 800 ml of 95% ethanol.[7] This should be performed in a fume hood.

-

Initiating the Reaction: Heat the mixture on a steam bath until the solid dissolves and the solution is gently refluxing.[7]

-

Hydrogen Sulfide Addition: Introduce a steady stream of hydrogen sulfide gas through the bubbler tube into the boiling solution. Continue heating and gas flow for 25 hours.[7]

-

Solvent Removal: After 25 hours, stop the gas flow and replace the reflux condenser with a distillation setup. Distill the solvent and any unreacted methyl acrylate from the mixture using a steam bath.[7]

-

Extraction: To the residue in the flask, add approximately 200 ml of ether and 400 ml of water. Agitate thoroughly and separate the layers. Wash the aqueous layer with four 50-ml portions of ether.[7]

-

Drying and Purification: Combine all ether extracts and dry them over anhydrous sodium sulfate. Remove the ether by distillation on a steam bath. The remaining residue is then distilled under reduced pressure to yield methyl β-thiodipropionate.[7]

Chemical and Physical Properties

Thiodipropionate esters are typically white, crystalline solids at room temperature.[8] They are generally insoluble in water but show good solubility in organic solvents like benzene, toluene, and chloroform.[2][9][10] Their low volatility and high melting points make them suitable for use in high-temperature applications such as polymer processing.[2]

| Property | Dilauryl Thiodipropionate (DLTDP) | Distearyl Thiodipropionate (DSTDP) | Reference(s) |

| CAS Number | 123-28-4 | 693-36-7 | [2] |

| Molecular Formula | C₃₀H₅₈O₄S | C₄₂H₈₂O₄S | [2] |

| Molecular Weight | 514.84 g/mol | 683.18 g/mol | [2] |

| Appearance | White crystalline flakes/powder | White crystalline powder/granules | [2] |

| Melting Point | 40-42 °C | 63.5-68.5 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in benzene, toluene | [2][10] |

Mechanism of Antioxidant Action

Thiodipropionate esters function as secondary or "hydroperoxide-decomposing" antioxidants.[3] The primary antioxidant mechanism involves the decomposition of hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. These hydroperoxides can break down into highly reactive radicals that propagate further degradation.[3]

The thioether sulfur in the thiodipropionate ester is the key to its functionality. It reacts with hydroperoxides to convert them into stable alcohols, effectively neutralizing them without generating new free radicals.[3][11] This process involves the oxidation of the sulfur atom, leading to the formation of sulfoxide and sulfone derivatives.[3]

Applications

The primary application of thiodipropionate esters is as stabilizers for polymers. They are widely used in polyolefins (polypropylene, polyethylene), ABS, PVC, and synthetic rubbers to protect against degradation during processing and throughout the product's service life.[1][2] They are also used in lubricants, oils, and adhesives.

In the cosmetics and personal care industry, these esters, particularly DLTDP and DSTDP, are used for their antioxidant properties to prevent the oxidation of formulations, thereby extending shelf life and maintaining product stability.[8][12][13] They also function as emollients and skin-conditioning agents.[8] Usage levels in cosmetics are typically 1% or less.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the determination and quantification of thiodipropionate esters.

Experimental Protocol: RP-HPLC for DLTDP Analysis

This protocol outlines a general approach for the analysis of DLTDP using reverse-phase HPLC.[14]

Instrumentation & Columns:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Symmetry C18 column or equivalent.

Mobile Phase:

-

Methanol/Water mixture (e.g., 98:2 v/v).[14] For MS detection, a volatile acid like formic acid should be used instead of non-volatile acids like phosphoric acid.[15]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of DLTDP in a suitable solvent (e.g., acetonitrile or the mobile phase) at known concentrations.

-

Sample Preparation: Extract the DLTDP from the sample matrix (e.g., polymer, cosmetic cream) using an appropriate solvent. This may involve dissolution, sonication, and filtration to remove insoluble components.

-

Chromatographic Conditions:

-

Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).

-

Injection Volume: Inject a fixed volume (e.g., 10-20 µL) of the standards and prepared samples.

-

Detection: Monitor the eluent at a wavelength where DLTDP absorbs, or use MS for more selective detection.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the DLTDP standards against their concentration. Use this curve to determine the concentration of DLTDP in the prepared samples.

Safety and Regulatory Status

Thiodipropionic acid and its dialkyl esters, including DLTDP and DSTDP, have undergone safety assessments. Studies have shown that they do not exhibit significant toxicity in acute or repeated oral dose studies.[8][16] They are not found to be skin or eye irritants or sensitizers in animal studies.[16] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[16] In the United States, the Food and Drug Administration (FDA) has listed thiodipropionic acid and dilauryl thiodipropionate as Generally Recognized As Safe (GRAS) for use as chemical preservatives in food and for use in food packaging materials.[17]

Conclusion

Thiodipropionate esters are highly effective secondary antioxidants that play a crucial role in the stabilization of a wide range of materials, from industrial polymers to cosmetic formulations. Their unique mechanism of decomposing hydroperoxides without generating harmful free radicals makes them indispensable for ensuring long-term thermal and oxidative stability. A thorough understanding of their synthesis, chemical properties, and mechanism of action allows for their effective application and the development of robust, long-lasting products.

References

- Ataman Kimya. (n.d.). DISTEARYL THIODIPROPIONATE.

- UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA).

- Paula's Choice. (n.d.). What is Dilauryl Thiodipropionate?.

-

Johnson, W., Jr., Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr., Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2010). Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. International Journal of Toxicology, 29(4 Suppl), 163S–179S. [Link]

- ChemicalBook. (2023, September 20). Distearyl thiodipropionate: properties, applications and safety.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Antioxidant Mechanisms of Thiodipropionates. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD website.

- Ataman Kimya. (n.d.). DILAURYL THIODIPROPIONATE.

- ChemicalBook. (2023, September 18). Dilauryl thiodipropionate: properties, applications in cosmetics and safety.

-

Scott, G. (1968). Mechanisms of Antioxidant Action: Esters of Thiodipropionic Acid. Chemical Communications (London), (22), 1432. [Link]

- Cosmetics Info. (n.d.). Distearyl Thiodipropionate.

- Organic Syntheses. (n.d.). METHYL β-THIODIPROPIONATE.

- ChemicalBook. (2019, November 21). Applications of Distearyl thiodipropionate as an Antioxidant.

- IPG. (n.d.). Distearyl thiodipropionate; Antioxidant DSTDP, ADCHEM DSTDP.

- ChemicalBook. (n.d.). Dilauryl thiodipropionate | 123-28-4.

- ChemicalBook. (n.d.). Distearyl thiodipropionate | 693-36-7.

- UniVOOK. (2024, July 12). Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP.

-

Scott, G. (1968). Mechanisms of antioxidant action: esters of thiodipropionic acid. Chemical Communications (London), 1432a. [Link]

- ToxServices LLC. (2021, October 5). DILAURYL THIODIPROPIONATE (CAS #123-28-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT.

- ECHEMI. (n.d.). 123-28-4, Dilauryl thiodipropionate Formula.

- Knowde. (n.d.). Distearyl thiodipropionate - Polymer Additives.

- Spivack, J. D. (1980). U.S. Patent No. 4,231,956. U.S.

-

National Center for Biotechnology Information. (n.d.). 3,3'-Thiodipropionic acid methyl ester. PubChem Compound Database. Retrieved from [Link]

- SIELC Technologies. (2018, February 16). Distearyl thiodipropionate.

- ChemicalBook. (n.d.). Dilauryl thiodipropionate CAS#: 123-28-4.

- ChemicalBook. (n.d.). 63123-11-5(POLY(VINYL ALCOHOL), THIODIPROPIONATE ESTER) Product Description.

-

Armstrong, C., & Scott, G. (1971). Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants. Journal of the Chemical Society B: Physical Organic, 1747-1752. [Link]

- Lang, S., & Schäfer, L. (2005). German Patent No. DE102005018853A1.

-

Al-Malaika, S., Goodwin, C., Issenhuth, S., & Burdick, D. (2001). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. Polymer Degradation and Stability, 73(3), 491-503. [Link]

- UniVOOK. (2025, January 13). 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization.

- Linsky, J. P., & Dieckmann, D. A. (1998). European Patent No. EP0849314A1.

- ChemicalBook. (n.d.). 3,3'-Thiodipropionic acid synthesis.

- Food and Agriculture Organization of the United Nations. (n.d.). DILAURYL THIODIPROPIONATE.

- Cosmetics Info. (n.d.). Thiodipropionic Acid.

- Shodex. (n.d.). Recycle Analysis of Lauryl Stearyl Thiodipropionate.

- Wang, H. (2011). RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate. Physical Testing and Chemical Analysis.

-

National Center for Biotechnology Information. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem Compound Database. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). A high-efficiency workflow for monitoring antioxidant additives within single-use systems.

Sources

- 1. Preserving Performance: Exploring Plastic and Rubber Antioxidant DSTDP [univook.com]

- 2. China China Distearyl thiodipropionate; Antioxidant DSTDP, ADCHEM DSTDP Manufacturer and Supplier | IPG Manufacturer, Supplier | IPG [m.ipgchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]

- 5. 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization [univook.com]

- 6. US4231956A - Process for preparation of thioethers - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dilauryl thiodipropionate: properties, applications in cosmetics and safety_Chemicalbook [chemicalbook.com]

- 9. Distearyl thiodipropionate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Distearyl thiodipropionate | 693-36-7 [chemicalbook.com]

- 11. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 12. paulaschoice.fr [paulaschoice.fr]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

- 14. RP-HPLC Determination of the Anti-oxidant Dilauryl Thiodipropionate | Semantic Scholar [semanticscholar.org]

- 15. Distearyl thiodipropionate | SIELC Technologies [sielc.com]

- 16. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cosmeticsinfo.org [cosmeticsinfo.org]

A Comprehensive Guide to the Safe Laboratory Handling of Dimethyl 3,3'-Thiodipropanoate

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of dimethyl 3,3'-thiodipropanoate (DMTDP) in a research and development environment. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the necessary safety protocols. By grounding our recommendations in the specific physicochemical and toxicological properties of DMTDP, we aim to create a self-validating system of safety that protects personnel and ensures experimental integrity.

Compound Identification and Core Physicochemical Properties

This compound (CAS No. 4131-74-2) is a thioester widely used as a chemical intermediate, particularly as a precursor for antioxidants and as a building block in organic synthesis.[1][2][3] Its physical and chemical characteristics are fundamental to understanding its handling requirements. The compound is a colorless to pale yellow liquid with a mild, ester-like odor.[1] It is stable under normal laboratory conditions but reactive with strong oxidizing agents.[4][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4131-74-2 | [1][2][6][7] |

| Molecular Formula | C₈H₁₄O₄S | [1][2][3][4] |

| Molecular Weight | 206.26 g/mol | [1][2][3][7] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 280-285°C @ 760 mmHg; 148°C @ 18 mmHg | [1][2] |

| Density | ~1.198 g/mL at 25°C | [2] |

| Flash Point | > 93°C (> 199°F) | [4] |

| Solubility | Insoluble in water; Miscible with common organic solvents |[1][4] |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with DMTDP is the cornerstone of safe laboratory practice. While not acutely toxic, it presents tangible risks that necessitate careful management. The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors.[4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |

|---|---|---|---|---|

| Acute Toxicity (Oral) | H303 | Warning | May be harmful if swallowed. | [4] |

| Skin Irritation | H315 | Warning | Causes skin irritation. | [4] |

| Eye Irritation | H320 | Warning | Causes eye irritation. |[4] |

Toxicological Profile:

-

Skin and Eye Irritation: Direct contact with the liquid can cause skin irritation.[4][5] Vapors may also irritate the eyes and skin.[4] The causality lies in the chemical's ability to interact with and potentially disrupt cell membranes, leading to an inflammatory response.

-

Inhalation: While the vapor pressure is low, inhalation of vapors or aerosols, particularly at elevated temperatures, can cause irritation to the respiratory system.[4]

-

Ingestion: The compound may be harmful if swallowed, with symptoms potentially delayed.[4]

-

Carcinogenicity: DMTDP is not classified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or ACGIH.[4]

Reactivity Profile: The compound is generally stable; however, it must be stored away from strong oxidizing agents such as nitrates, peroxides, and chlorates, as reactions can occur.[4][5] Hazardous decomposition upon combustion yields toxic carbon oxides (CO, CO₂) and sulfur oxides (SOx).[4][8]

Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures. This framework is crucial for minimizing exposure to DMTDP.

Caption: Hierarchy of Controls for managing DMTDP exposure.

-

Engineering Controls: The primary method for controlling exposure to DMTDP vapors is to handle the chemical within a certified chemical fume hood.[6][8] This ensures that any vapors are captured at the source and not released into the laboratory environment. An eyewash station and safety shower must be readily accessible.[5]

-

Administrative Controls: All personnel must be trained on this specific safety guide and the associated Standard Operating Procedures (SOPs). Areas where DMTDP is used or stored should be clearly marked. Eating, drinking, and smoking are strictly prohibited in these areas.[4]

-

Personal Protective Equipment (PPE): PPE is the final line of defense. Its use does not replace the need for engineering and administrative controls.

-

Eye Protection: Tightly fitting chemical safety goggles are mandatory.[4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. The suitability of a specific glove type should be confirmed with the manufacturer.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

-

Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[4]

-

Respiratory Protection: A respirator is typically not required when handling small quantities inside a functional fume hood. However, a positive-pressure, air-supplying respirator should be used if there is a potential for uncontrolled release, during large-scale operations, or when engineering controls are not sufficient.[4]

-

Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow for the routine laboratory use of this compound.

-

Preparation and Pre-Use Inspection:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.

-

Don the required PPE: chemical safety goggles, appropriate gloves, and a lab coat.

-

Inspect the DMTDP container for any signs of damage or leakage before moving it.

-

-

Chemical Transfer and Dispensing:

-

Perform all transfers of DMTDP inside the fume hood.

-

Ground containers if there is a risk of static discharge, especially when transferring larger quantities.[10]

-

Use appropriate tools (e.g., glass pipettes with a bulb, syringes) to transfer the liquid. Avoid pouring directly from large containers to minimize splashing.

-

Keep the container tightly closed when not in use to prevent vapor release.[6][8]

-

-

Use in Experimental Setups:

-

Conduct all reactions involving DMTDP within the fume hood.

-

Ensure any apparatus is securely clamped and stable.

-

If heating the substance, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature closely.

-

-

Post-Procedure Cleanup:

-

Decontaminate any non-disposable equipment that has come into contact with DMTDP.

-

Wipe down the work surface inside the fume hood.

-

Dispose of all contaminated disposable materials (gloves, pipette tips, wipes) in a designated, sealed hazardous waste container.[4]

-

Wash hands thoroughly with soap and water after removing gloves.[8][9]

-

Accidental Release and Spill Management

Prompt and correct action is critical in the event of a spill. The following workflow outlines the decision-making process for safe and effective cleanup.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 4131-74-2 [m.chemicalbook.com]

- 3. Buy this compound | 4131-74-2 [smolecule.com]

- 4. msdsdigital.com [msdsdigital.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. aksci.com [aksci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Reactivity of the Thioether Linkage in Dimethyl 3,3'-thiodipropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioether Linkage as a Nexus of Reactivity and Functionality

Dimethyl 3,3'-thiodipropanoate, a seemingly simple dialkyl thioether, possesses a rich and versatile chemical reactivity profile centered around its sulfur atom. This guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive exploration of the chemical transformations of this thioether linkage. Far from being a mere structural component, the thioether bond in this compound serves as a dynamic hub for a variety of chemical reactions, including oxidation, S-alkylation, and cleavage. These reactions are not only of fundamental academic interest but also have significant practical implications in fields ranging from materials science to medicinal chemistry. Understanding the nuances of this reactivity is paramount for harnessing the full potential of this molecule in applications such as the design of stimuli-responsive drug delivery systems and the development of advanced polymer antioxidants. This guide will delve into the core reactions of the thioether linkage, providing not only the "what" but also the "why" behind the experimental choices, thereby offering a deeper, more intuitive understanding of its chemical behavior.

I. Oxidation: A Gateway to Modulating Polarity and Function

The oxidation of the thioether linkage in this compound to its corresponding sulfoxide and sulfone derivatives represents a fundamental transformation with profound implications for its application, particularly in drug delivery. This process involves the sequential addition of oxygen atoms to the sulfur, leading to a significant increase in polarity and altering the molecule's physical and chemical properties.

Mechanism of Oxidation

The oxidation of thioethers generally proceeds through a nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The reaction can be finely controlled to yield either the sulfoxide or the sulfone, depending on the oxidant and reaction conditions.

The initial oxidation to the sulfoxide is often the more readily controlled step. Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone.

Diagram: Oxidation of this compound

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Kinetics of Thioether Oxidation: Implications for ROS-Responsive Systems

Experimental Protocol: Selective Oxidation to Sulfoxide

The selective oxidation of a thioether to a sulfoxide requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common and environmentally benign oxidant for this purpose.[3]